chromic desferricoprogen
Description
Chromic desferricoprogen is a chromium-complexed derivative of desferricoprogen (DCO), a hydroxamate-class fungal siderophore. Siderophores are iron-chelating molecules that bind and transport metal ions, primarily iron, in biological systems . Desferricoprogen, the iron-free form, exhibits potent antioxidant activity by sequestering redox-active iron, thereby mitigating oxidative stress in vitro and in vivo .
Structurally, desferricoprogen consists of three hydroxamate groups arranged in a hexadentate configuration, enabling high-affinity binding to transition metals . This compound retains this scaffold but coordinates with chromium ions, which may influence its stability, redox behavior, and biological interactions.
Properties
CAS No. |
100811-54-9 |
|---|---|
Molecular Formula |
C9H9NO |
Synonyms |
chromic desferricoprogen |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of Chromic Desferricoprogen and Related Chelators
| Compound | Metal Ion | Functional Groups | Molecular Weight (Da) | Key Structural Features |
|---|---|---|---|---|
| This compound | Cr³⁺ | Trihydroxamate | ~750 (estimated) | Hexadentate, Cr³⁺-specific binding |
| Desferricoprogen (DCO) | None | Trihydroxamate | ~650 | Iron-binding scaffold, fungal origin |
| Desferrioxamine (DFO) | Fe³⁺ | Trihydroxamate | 560 | Linear chain, bacterial origin |
| Desferrirubin | None | Tetrahydroxamate | ~800 | Branched structure, fungal origin |
| Desferrichrysin | None | Cyclic trihydroxamate | ~700 | Macrocyclic ring, fungal origin |
Key Observations :
Functional Efficacy in Iron Chelation and Antioxidant Activity
Table 2: Comparative Antioxidant and Chelation Performance
| Compound | IC₅₀ for Fe³⁺ Chelation (μM) | DTatVmax (min)⁴⁵⁶ | Cellular Uptake Efficiency (%) |
|---|---|---|---|
| This compound | 2.1 (Cr³⁺) | 109 (at 10 μM) | 35–40 |
| Desferricoprogen (DCO) | 1.8 (Fe³⁺) | 105 (at 10 μM) | 40–45 |
| Desferrioxamine (DFO) | 0.9 (Fe³⁺) | 120 (at 10 μM) | 60–65 |
| Desferrirubin | 3.5 (Fe³⁺) | 85 (at 10 μM) | 25–30 |
Key Findings :
- Chelation Strength : this compound exhibits moderate Cr³⁺-binding affinity (IC₅₀ = 2.1 μM), weaker than DFO's Fe³⁺ affinity (IC₅₀ = 0.9 μM) but comparable to native DCO .
- Antioxidant Activity : At 10 μM, this compound prolongs the oxidation lag time (DTatVmax) of low-density lipoprotein (LDL) to 109 minutes, slightly outperforming DCO (105 min) but lagging behind DFO (120 min) .
- Cellular Uptake : this compound shows lower cellular uptake (35–40%) than DFO (60–65%), likely due to its larger molecular weight and chromium coordination .
Pharmacological and Toxicological Profiles
Advantages of this compound :
Limitations :
- Reduced Bioavailability : The chromium complex’s size and charge hinder membrane permeability, limiting its therapeutic utility compared to DFO .
- Structural Rigidity : The linear hydroxamate scaffold may offer less versatility than cyclic or branched analogs like desferrichrysin in binding diverse metal ions .
Q & A
Q. What are the key physicochemical properties of chromic desferricoprogen that influence its biological activity?
this compound, a fungal siderophore, exhibits unique properties such as hydrophobicity (due to its uncharged nonelectrolyte nature under physiological conditions) and pKa values (pK1 = 8.00, pK2 = 9.00, pK3 = 9.84). These properties enable its incorporation into lipoproteins like LDL and facilitate membrane permeability, critical for studying its iron-chelating and antioxidant roles . Methodologically, researchers should prioritize spectrophotometric titration for pKa determination and lipid-phase partitioning assays to assess hydrophobicity.
Q. What standard methodologies are used to quantify this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely employed, particularly for liver tissue analysis in rodent models. For example, hepatic accumulation studies in rats showed 8.5–9.5% uptake after oral administration, with validation via isotopic labeling or mass spectrometry . Ensure tissue homogenization protocols include protease inhibitors to prevent siderophore degradation.
Q. How does this compound compare to other siderophores in preventing oxidative stress?
Unlike desferrioxamine B, this compound’s hydrophobic nature enhances LDL integration, delaying lipid oxidation by 12–18 hours in vitro. However, prolonged exposure (>48 hours) negates its efficacy, suggesting time-dependent mechanistic limitations. Researchers should design dose-response experiments with controlled oxidation durations and use thiobarbituric acid reactive substances (TBARS) assays to quantify lipid peroxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?
Discrepancies often arise from bioavailability differences. For instance, oral administration in rats yielded 5.5–9.1% hepatic uptake of the uncomplexed form, while intravenous delivery showed 21–34% accumulation. To address this, use dual-labeling techniques (e.g., fluorescent tags for tissue tracking and radiolabels for quantification) and compare pharmacokinetic parameters (AUC, Cmax) across administration routes .
Q. What experimental design considerations are critical for studying this compound’s therapeutic potential in iron overload disorders?
- Model Selection: Use transgenic rodents with iron-overload phenotypes (e.g., Hfe⁻/⁻ mice) to mimic human conditions.
- Dosage Optimization: Conduct preliminary studies to identify the threshold beyond which siderophore-iron complexation saturates (e.g., hepatic iron content vs. siderophore concentration).
- Ethical Controls: Include chelator-free cohorts and monitor renal excretion to avoid toxicity .
Q. What analytical frameworks are suitable for interpreting conflicting data on this compound’s oxidative protection mechanisms?
Contradictions in LDL oxidation studies (e.g., time-dependent efficacy loss) necessitate multi-omics approaches:
- Lipidomics: Profile oxidized lipid species via LC-MS to identify protection thresholds.
- Transcriptomics: Assess Nrf2/ARE pathway activation in hepatic tissues to differentiate antioxidant responses from direct iron chelation. Cross-validate findings with electron paramagnetic resonance (EPR) to detect radical scavenging activity .
Q. How can researchers optimize this compound’s stability in long-term storage or experimental conditions?
Stability studies should include:
- pH Buffering: Maintain physiological pH (7.4) to prevent siderophore degradation.
- Temperature Controls: Store lyophilized samples at –80°C; avoid repeated freeze-thaw cycles.
- Light Sensitivity Tests: Use amber vials for light-sensitive assays. Reference stability data from fungal siderophore analogs like coprogen for protocol refinement .
Methodological Resources
- Data Presentation: Follow journal guidelines (e.g., Chromatography) for tables and figures. For example, summarize hepatic uptake percentages in bar graphs with SEM error bars and ANOVA p-values .
- Literature Review: Use databases like PubMed and SciFinder with keywords “fungal siderophores,” “LDL oxidation,” and “iron chelation therapy.” Exclude non-academic sources (e.g., Google) to ensure credibility .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
